molecular formula C9H6ClN3O2S B2784832 N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide CAS No. 478067-98-0

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide

Cat. No. B2784832
CAS RN: 478067-98-0
M. Wt: 255.68
InChI Key: OMYGIJHKJBUEAL-LFYBBSHMSA-N
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Description

The compound “N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide” belongs to a class of organic compounds known as carbohydrazides . Carbohydrazides are characterized by the presence of a carbohydrazide group, which consists of a carbon atom bonded to two nitrogen atoms and one oxygen atom . They are used as precursors in the synthesis of various heterocyclic compounds .


Synthesis Analysis

While specific synthesis methods for “N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide” were not found, carbohydrazides are typically synthesized by reacting a dialkyl carbonate with hydrazine . This reaction can result in carbohydrazide products that contain large amounts of impurities .


Molecular Structure Analysis

The molecular structure of carbohydrazides can be determined using various spectroscopic techniques, including FT-IR, NMR, and X-ray single crystal diffraction . These techniques can provide information about the molecular equilibrium geometries, IR and Raman intensities, and harmonic vibrational frequencies .


Chemical Reactions Analysis

Carbohydrazides can act as ambident nucleophiles, meaning they can act as both N- and C-nucleophiles . They can react with various reactants to form a variety of polyfunctional heterocyclic compounds of biological interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbohydrazides can be determined using various techniques, including FT-IR and FT-Raman spectroscopy . These techniques can provide information about the vibrational spectral analysis of the compound .

Advantages and Limitations for Lab Experiments

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have antimicrobial, anticancer, and antioxidant properties. However, there are also limitations to using this compound in lab experiments. The compound may have limited solubility in certain solvents, and its stability may be affected by certain environmental factors.

Future Directions

There are several future directions for research on N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide. One direction is to further investigate its antimicrobial, anticancer, and antioxidant properties. Another direction is to study its potential as a drug delivery system. Additionally, future research could focus on optimizing the synthesis method to increase the yield of the product. Finally, future research could investigate the stability of the compound under different environmental conditions.

Synthesis Methods

The synthesis of N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide involves the reaction of furan-2-carbohydrazide with 2-chloro-1,3-thiazole-5-carbaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product depends on the reaction conditions, and optimization of the reaction conditions can lead to higher yields.

Scientific Research Applications

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antioxidant properties. It has also been studied for its potential as a drug delivery system due to its ability to form complexes with metal ions.

Safety and Hazards

The safety and hazards associated with carbohydrazides can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on safety and hazards .

properties

IUPAC Name

N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylideneamino]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2S/c10-9-11-4-6(16-9)5-12-13-8(14)7-2-1-3-15-7/h1-5H,(H,13,14)/b12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYGIJHKJBUEAL-LFYBBSHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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